2,2-Dipropoxyethylamine
Description
2,2-Dipropoxyethylamine is a tertiary amine characterized by an ethylamine backbone substituted with two propoxy (-OCH₂CH₂CH₃) groups on the adjacent carbons. Such branched alkoxy amines are typically used in organic synthesis, surfactants, or as intermediates in pharmaceuticals due to their basicity and solubility properties.
Properties
CAS No. |
61190-01-0 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2,2-dipropoxyethanamine |
InChI |
InChI=1S/C8H19NO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7,9H2,1-2H3 |
InChI Key |
RBOISHVIGCCJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CN)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2,2-Dipropoxyethylamine with structurally related amines based on substituents, molecular weight, and pKa (where available):
*Hypothetical data inferred from analogs; †Estimated based on alkoxy chain effects; ‡Approximated from diethylamine (pKa ~10.8 ).
Key Observations:
Basicity : The pKa of this compound is expected to be slightly lower (~8–9) than aliphatic amines like diethylamine (pKa ~10.8) due to the electron-donating propoxy groups reducing amine basicity. Di(ethoxyethyl)amine, with shorter ethoxy chains, has a pKa of 8.47, supporting this trend .
Substituent Effects : Aromatic or heterocyclic substituents (e.g., pyridine in ) significantly alter properties, such as UV absorption or biological activity, compared to purely aliphatic derivatives.
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